Cas no 2228640-85-3 (1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene)
1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene
- EN300-1926826
- 2228640-85-3
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- Inchi: 1S/C14H13Br/c1-10-7-8-13(11(2)9-15)14-6-4-3-5-12(10)14/h3-8H,2,9H2,1H3
- InChI Key: HKWUGRSLDWCQDC-UHFFFAOYSA-N
- SMILES: BrCC(=C)C1C=CC(C)=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 260.02006g/mol
- Monoisotopic Mass: 260.02006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 0Ų
1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1926826-0.05g |
1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene |
2228640-85-3 | 0.05g |
$851.0 | 2023-09-17 | ||
| Enamine | EN300-1926826-0.1g |
1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene |
2228640-85-3 | 0.1g |
$892.0 | 2023-09-17 | ||
| Enamine | EN300-1926826-0.25g |
1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene |
2228640-85-3 | 0.25g |
$933.0 | 2023-09-17 | ||
| Enamine | EN300-1926826-0.5g |
1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene |
2228640-85-3 | 0.5g |
$974.0 | 2023-09-17 | ||
| Enamine | EN300-1926826-1.0g |
1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene |
2228640-85-3 | 1g |
$1014.0 | 2023-05-31 | ||
| Enamine | EN300-1926826-2.5g |
1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene |
2228640-85-3 | 2.5g |
$1988.0 | 2023-09-17 | ||
| Enamine | EN300-1926826-5.0g |
1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene |
2228640-85-3 | 5g |
$2940.0 | 2023-05-31 | ||
| Enamine | EN300-1926826-10.0g |
1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene |
2228640-85-3 | 10g |
$4360.0 | 2023-05-31 | ||
| Enamine | EN300-1926826-1g |
1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene |
2228640-85-3 | 1g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1926826-5g |
1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene |
2228640-85-3 | 5g |
$2940.0 | 2023-09-17 |
1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene
Comprehensive Overview of 1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene (CAS No. 2228640-85-3): Properties, Applications, and Industry Relevance
1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene (CAS No. 2228640-85-3) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This brominated naphthalene derivative combines the aromatic properties of naphthalene with the reactivity of an allyl bromide moiety, making it a versatile intermediate in organic synthesis. The compound's molecular formula is C14H13Br, and it typically appears as a pale yellow to white crystalline solid under standard conditions.
The growing interest in naphthalene derivatives like this compound stems from their wide range of applications in materials science, pharmaceuticals, and specialty chemicals. Researchers have been particularly focused on exploring its potential as a building block for advanced organic materials, including liquid crystals and organic semiconductors. The presence of both the 4-methylnaphthalene core and the 3-bromopropenyl side chain offers multiple sites for further chemical modification, allowing for the creation of diverse molecular architectures.
Recent studies have highlighted the compound's utility in cross-coupling reactions, particularly in palladium-catalyzed processes that are fundamental to modern organic synthesis. Its bromine substituent serves as an excellent leaving group, enabling efficient formation of carbon-carbon bonds through reactions such as Suzuki, Heck, and Sonogashira couplings. This characteristic makes 1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene particularly valuable for constructing complex organic molecules with potential applications in drug discovery and material science.
From a structural perspective, the compound's naphthalene ring system provides significant π-conjugation, which contributes to its interesting electronic properties. This feature has led to investigations into its potential use in organic electronic devices, where conjugated systems play a crucial role in charge transport. The methyl group at the 4-position and the bromopropenyl moiety at the 1-position create an asymmetric substitution pattern that may influence the compound's packing behavior in the solid state, a property of interest for crystal engineering applications.
In the context of current research trends, CAS No. 2228640-85-3 has been explored as a potential precursor for photoactive materials. The combination of the naphthalene chromophore with the electron-withdrawing bromine atom suggests possible applications in light-harvesting systems or as a component in organic photovoltaics. Researchers are particularly interested in how modifications to this core structure might tune its optical properties for specific applications in the growing field of organic optoelectronics.
The synthesis of 1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene typically involves multi-step procedures starting from commercially available 4-methylnaphthalene. Modern synthetic approaches often employ transition metal catalysis to introduce the bromopropenyl group efficiently. Recent advancements in green chemistry have also led to the development of more sustainable routes to this compound, addressing growing concerns about environmental impact in chemical manufacturing.
Analytical characterization of this compound typically involves a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structure and purity of the material, which is particularly important for research applications where precise molecular architecture is crucial. The compound's stability under various conditions has been the subject of several studies, with most reports indicating good stability at room temperature when protected from light and moisture.
In the pharmaceutical research arena, derivatives of 1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene have shown promise as scaffolds for drug discovery. The naphthalene core is a common pharmacophore found in many biologically active compounds, and the bromine substituent offers a convenient handle for further derivatization. While the compound itself is not a drug candidate, its structural features make it valuable for constructing libraries of compounds for biological screening.
The commercial availability of CAS No. 2228640-85-3 has increased in recent years to meet growing demand from research institutions and specialty chemical manufacturers. Suppliers typically offer the compound in various purity grades, with higher purity materials commanding premium prices for sensitive applications. Proper storage recommendations generally include protection from light in a cool, dry environment, often under inert atmosphere for long-term preservation.
Looking to the future, research directions for 1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene are likely to focus on expanding its utility in materials science applications. Particular interest may center on its potential role in developing next-generation organic electronic materials, where the combination of aromatic systems and halogen substituents can be strategically employed to tune electronic properties. Additionally, as sustainable chemistry practices continue to gain importance, novel synthetic routes to this compound that minimize environmental impact will likely emerge.
From a safety perspective, while 1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene is not classified as highly hazardous, standard precautions for handling organic bromine compounds should be observed. This includes the use of appropriate personal protective equipment and proper ventilation when working with the material in powder form. Material safety data sheets provided by manufacturers contain detailed handling and disposal information specific to this compound.
In summary, 1-(3-bromoprop-1-en-2-yl)-4-methylnaphthalene (CAS No. 2228640-85-3) represents an interesting and versatile chemical building block with growing importance in multiple research fields. Its unique combination of structural features offers numerous possibilities for chemical modification, making it valuable for applications ranging from materials science to pharmaceutical research. As scientific understanding of conjugated systems and their applications continues to advance, the relevance of this compound is likely to increase, potentially leading to novel applications that leverage its distinctive molecular architecture.
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